(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of chromenyl derivatives This compound is characterized by the presence of a cyano group, a chromenyl moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromenyl moiety: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions to form the chromen-4-one structure.
Introduction of the cyano group: The cyano group can be introduced via a Knoevenagel condensation reaction between the chromen-4-one derivative and malononitrile in the presence of a base such as piperidine.
Formation of the final product: The final step involves the reaction of the intermediate with N-(2-phenylethyl)amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano or chromenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.
Materials Science: Utilized in the synthesis of organic semiconductors or photonic materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide: shares structural similarities with other chromenyl derivatives such as:
Uniqueness
This compound: is unique due to the combination of the cyano group and the phenylethyl moiety, which may confer distinct biological activities and chemical reactivity compared to other chromenyl derivatives.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-oxochromen-3-yl)-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-13-16(21(25)23-11-10-15-6-2-1-3-7-15)12-17-14-26-19-9-5-4-8-18(19)20(17)24/h1-9,12,14H,10-11H2,(H,23,25)/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGBHLLXCGXGCM-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=COC3=CC=CC=C3C2=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=COC3=CC=CC=C3C2=O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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